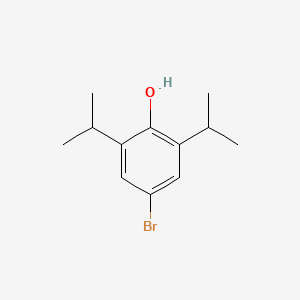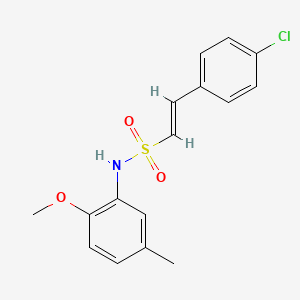![molecular formula C13H11ClN2 B2506392 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine CAS No. 132035-31-5](/img/structure/B2506392.png)
4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine” is not well-documented in the available literature .
Molecular Structure Analysis
The molecular structure of “4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine” is not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine” are not well-documented in the available resources .
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Materials
4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine has shown significant potential in the field of nonlinear optics. Its molecular structure allows for efficient charge transfer, which is crucial for applications such as second harmonic generation (SHG) and electro-optic modulation. These properties make it a promising candidate for use in optical switching, optical logic, and signal processing devices .
Fluorescent Probes
This compound can be utilized as a fluorescent probe due to its unique electronic properties. Fluorescent probes are essential in biological imaging and diagnostics, where they help in visualizing cellular processes and detecting specific biomolecules. The fluorescence characteristics of 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine can be fine-tuned for high sensitivity and selectivity in various biological environments .
Antimicrobial Agents
Research has indicated that derivatives of 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine exhibit antimicrobial properties. These compounds can be effective against a range of bacterial and fungal pathogens, making them valuable in the development of new antibiotics and antifungal agents. Their unique mechanism of action can help in overcoming resistance seen with traditional antimicrobial drugs .
Anticancer Agents
The compound has also been explored for its potential as an anticancer agent. Its ability to interfere with cellular processes and induce apoptosis in cancer cells makes it a candidate for cancer therapy. Studies have shown that modifications to its structure can enhance its efficacy and selectivity towards cancer cells, reducing the side effects associated with conventional chemotherapy .
Catalysts in Organic Synthesis
4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine can act as a catalyst in various organic reactions. Its catalytic properties are particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound’s ability to facilitate reactions under mild conditions and with high selectivity makes it an attractive catalyst for green chemistry applications .
Material Science
In material science, this compound is investigated for its potential in creating advanced materials with specific electronic and mechanical properties. Its incorporation into polymers and composites can enhance the material’s strength, flexibility, and conductivity. These materials can be used in a wide range of applications, from electronics to aerospace engineering .
Photovoltaic Devices
The unique electronic properties of 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine make it suitable for use in photovoltaic devices. It can be used as a component in organic solar cells, where it helps in the efficient conversion of sunlight into electricity. Research is ongoing to optimize its performance and stability in these devices, aiming to improve the overall efficiency of solar energy harvesting .
Drug Delivery Systems
Finally, this compound is being explored for its potential in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents. This makes it a valuable tool in the development of new drug formulations that can improve patient outcomes .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-11-1-3-12(4-2-11)16-9-13(16)10-5-7-15-8-6-10/h1-8,13H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZSSXOUAZMZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324148 | |
| Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[1-(4-Chlorophenyl)aziridin-2-yl]pyridine | |
CAS RN |
132035-31-5 | |
| Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)



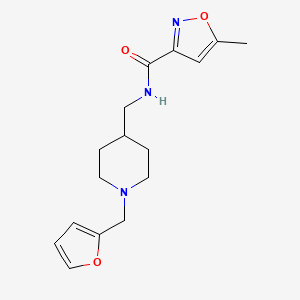
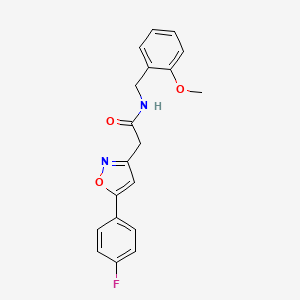
![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)
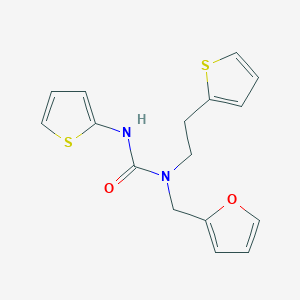
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)
